

An In-depth Technical Guide to Tetrabutylammonium Chloride (TBAC)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Butylammonium chloride*

Cat. No.: B7945143

[Get Quote](#)

This guide provides a comprehensive technical overview of **Tetrabutylammonium Chloride (TBAC)**, a quaternary ammonium salt with significant applications across various scientific and industrial domains. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of TBAC's properties, synthesis, and applications, grounded in scientific literature and practical insights.

Introduction to Tetrabutylammonium Chloride

Tetrabutylammonium chloride, with the chemical formula $[(\text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2)_4\text{N}]^+\text{Cl}^-$, is a white, water-soluble solid.^[1] It is commonly abbreviated as TBAC or $[\text{Bu}_4\text{N}]\text{Cl}$.^[1] As a quaternary ammonium salt, its structure consists of a central nitrogen atom bonded to four butyl groups, with a chloride counter-ion. This structure imparts unique properties that make it a versatile reagent in organic synthesis, analytical chemistry, and materials science.

The CAS number for **Tetra-n-butylammonium chloride** is 1112-67-0.^{[1][2][3][4][5][6][7][8]} It is important to distinguish TBAC from other **butylammonium chlorides**, as their properties and applications differ significantly.

Physicochemical Properties

A thorough understanding of the physicochemical properties of TBAC is essential for its effective application in research and development.

Property	Value	References
Molecular Formula	$C_{16}H_{36}ClN$	[6]
Molecular Weight	277.92 g/mol	[7]
Appearance	White crystalline solid	[2][9]
Melting Point	41-44 °C	[7]
Solubility	Soluble in water, ethanol, chloroform, and acetone; slightly soluble in benzene and ether.	[10]
Density	0.98 g/cm³	[9]
Flash Point	>110 °C	[9]
pH	5-8 (100 g/L in H ₂ O at 20 °C)	[5]
Hygroscopicity	Hygroscopic	[9][11]

Note: Due to its hygroscopic nature, TBAC should be stored in a dry, cool, and well-ventilated place with the container tightly closed.[11][12][13] It is often noted that tetrabutylammonium bromide (TBAB) is preferred in some applications due to its lower hygroscopicity.[1]

Synthesis of Tetrabutylammonium Chloride

Several synthetic routes to TBAC have been reported. The choice of method often depends on the desired purity, scale, and available starting materials.

Neutralization of Tetrabutylammonium Hydroxide

One common laboratory-scale synthesis involves the neutralization of tetrabutylammonium hydroxide with hydrochloric acid.

Experimental Protocol:

- A solution of tetrabutylammonium hydroxide (18 mmol) in methanol (180 mL) is stirred.

- Concentrated hydrochloric acid (4 M, approximately 4 mL) is added until the pH of the solution is around 8.[14]
- The solvent is removed under vacuum.
- The resulting residue is dissolved in water (50 mL).
- The pH is carefully adjusted to 7.00 by the dropwise addition of dilute hydrochloric acid (0.1 M).[14]
- The water is evaporated to yield the final product, **Tetrabutylammonium chloride**.[14]

The causality behind this method lies in the straightforward acid-base reaction, which typically results in a high yield of the salt. Careful pH control in the final step is crucial to ensure the complete neutralization and to avoid excess acid in the final product.

Quaternization of Tributylamine

Another established method is the quaternization of tributylamine with 1-chlorobutane.

Experimental Protocol:

- A solution of tributylamine (6.72 g) is prepared in diethyl ether (30.0 mL).
- 1-Chlorobutane (2.78 g) is added dropwise to the tributylamine solution while stirring at room temperature.[14]
- The reaction mixture is stirred for 48 hours.
- The insoluble quaternary ammonium salt that precipitates is collected by filtration.[14]
- For purification, the crude product is dissolved in anhydrous dichloromethane and then precipitated by the addition of anhydrous diethyl ether. This recrystallization step is repeated three times.[14]
- The purified TBAC is dried under vacuum before use.[14]

This method is a classic example of a Menschutkin reaction, a bimolecular nucleophilic substitution (SN2) reaction. The choice of a polar aprotic solvent like diethyl ether facilitates the

reaction by solvating the transition state. The purification by recrystallization is critical to remove any unreacted starting materials and by-products.

Key Applications in Research and Development

TBAC's unique properties make it a valuable tool in a wide range of applications.

Phase Transfer Catalysis

One of the most prominent applications of TBAC is as a phase transfer catalyst (PTC).^{[4][9]} In heterogeneous reaction mixtures, where reactants are in different phases (e.g., aqueous and organic), the reaction rate is often limited by the slow diffusion of reactants across the phase boundary. TBAC facilitates these reactions by transferring a reactant, typically an anion, from the aqueous phase to the organic phase where the reaction occurs.

The tetrabutylammonium cation, with its lipophilic butyl groups, is soluble in the organic phase. It can pair with an anion from the aqueous phase and transport it into the organic phase, thereby accelerating the reaction.

Examples of TBAC-catalyzed reactions include:

- Synthesis of 2-Amino-4H-chromene derivatives: Condensation reaction of aldehydes, malononitrile, and α - or β -naphthol.^[8]
- Esterification of carboxylic acids: Reaction with dimethyl carbonate in the presence of K_2CO_3 to form methyl esters.^[8]

Ion-Pair Chromatography

In analytical chemistry, TBAC is used as an ion-pairing reagent in ion-pair chromatography.^[9] This technique is employed for the separation of ionic and highly polar compounds on a reversed-phase column. TBAC is added to the mobile phase and forms a neutral ion pair with the analyte of opposite charge. This increases the analyte's retention on the nonpolar stationary phase, allowing for its separation and analysis.

Electrolyte in Electrochemical Systems

Due to its ionic nature and solubility in various solvents, TBAC serves as an electrolyte in electrochemical research, enhancing the conductivity of solutions used in battery research and other electrochemical studies.[\[4\]](#)

Formation of Deep Eutectic Solvents

TBAC can form deep eutectic solvents (DESs) when mixed with hydrogen bond donors like levulinic acid.[\[15\]](#) These DESs are a class of ionic fluids with low melting points and are considered green and sustainable alternatives to traditional volatile organic solvents. The properties of these fluids are governed by the extensive hydrogen bonding network between the chloride anion and the hydrogen bond donor.[\[15\]](#)

Structural and Crystallographic Insights

The solid-state structure of TBAC and its hydrates has been investigated using single-crystal and powder X-ray diffraction. These studies have revealed the formation of ionic clathrate hydrates, where the tetrabutylammonium cations are encapsulated within cavities formed by a hydrogen-bonded network of water molecules.[\[16\]](#) A notable feature is the hydrophilic inclusion of the chloride anion, which displaces two hydrogen-bonded water molecules from the host lattice.[\[16\]](#)

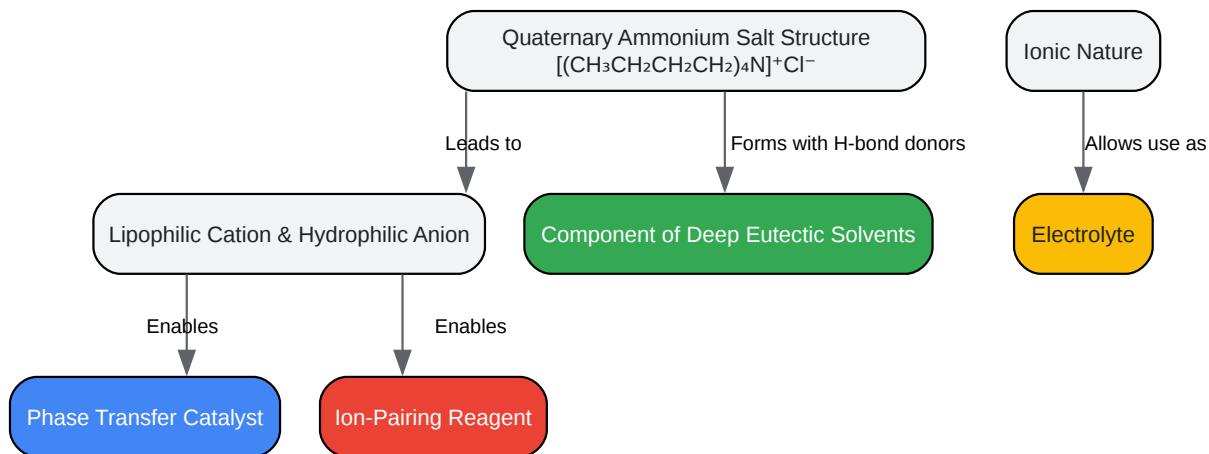
The conformation of the tetrabutylammonium cation and its interactions with neighboring anions and solvent molecules are crucial for understanding its role in various chemical processes.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling TBAC.

- **Hazards:** TBAC is harmful if swallowed and causes skin and serious eye irritation.[\[5\]\[11\]](#) It may also cause respiratory irritation.[\[11\]](#)
- **Precautions:**
 - Handle in a well-ventilated area.[\[12\]](#)
 - Wear suitable protective clothing, gloves, and eye/face protection.[\[12\]\[13\]](#)

- Avoid breathing dust.[13]
- Wash hands thoroughly after handling.[13]
- Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[12][13]
Due to its hygroscopic nature, it is important to protect it from moisture.[9]


For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[11][13]

Conclusion

Tetrabutylammonium chloride is a versatile and widely used quaternary ammonium salt with a broad spectrum of applications in research and industry. Its efficacy as a phase transfer catalyst, its utility as an ion-pairing reagent, and its role in the formation of novel solvent systems underscore its importance in modern chemistry. A thorough understanding of its properties, synthesis, and safe handling practices is paramount for its effective and responsible use in the laboratory and beyond.

Visualization of Key Concepts

Logical Relationship of TBAC Properties and Applications

[Click to download full resolution via product page](#)

Caption: Relationship between TBAC's structure and its primary applications.

Workflow for Synthesis via Quaternization

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Tetrabutylammonium chloride - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. chembk.com [chembk.com]
- 4. innospk.com [innospk.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Tetra-N-butylammonium chloride [webbook.nist.gov]
- 7. Tetra-n-butylammonium chloride for synthesis 1112-67-0 [sigmaaldrich.com]
- 8. ≥97.0% (NT), crystals | Sigma-Aldrich [sigmaaldrich.com]
- 9. nbinfo.com [nbinfo.com]
- 10. Introducton of Tetrabutylammonium chloride_Chemicalbook [chemicalbook.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 3858-78-4 Name: Butylammonium chloride [xixisys.com]
- 13. fishersci.com [fishersci.com]
- 14. Page loading... [wap.guidechem.com]
- 15. Nature of a Tetrabutylammonium Chloride–Levulinic Acid Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]

- To cite this document: BenchChem. [An In-depth Technical Guide to Tetrabutylammonium Chloride (TBAC)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7945143#butylammonium-chloride-cas-number-lookup\]](https://www.benchchem.com/product/b7945143#butylammonium-chloride-cas-number-lookup)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com